molecular formula C18H16N4O3S2 B2962708 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 317328-92-0

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2962708
CAS No.: 317328-92-0
M. Wt: 400.47
InChI Key: JDTIXCPTXVCHBR-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a novel compound characterized by its intricate molecular structure. It combines quinoline, thiadiazole, and furan moieties, suggesting its potential for versatile applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves a multi-step process:

  • Formation of Thiadiazole: : 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazide with appropriate acyl hydrazides.

  • Quinoline Derivative: : The 3,4-dihydroquinoline moiety can be synthesized via the Skraup synthesis or Friedländer synthesis using aniline derivatives and glycerol or other aldehydes/ketones.

  • Thioether Formation: : Combining the thiadiazole and quinoline derivative involves nucleophilic substitution, where the thiadiazole acts as a nucleophile attacking an electrophilic carbon attached to the quinoline derivative.

  • Final Coupling with Furan-2-carboxamide: : The last step involves coupling the intermediate product with furan-2-carboxylic acid through a condensation reaction.

Industrial Production Methods: Industrially, the production methods would involve optimized conditions for each synthetic step, focusing on high yields and purity. Automation and catalysis may play roles in improving efficiency and scalability.

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions, especially at the quinoline and thiadiazole moieties.

  • Reduction: : Reduction reactions may modify the functional groups attached to the core structures.

  • Substitution: : Likely undergoes electrophilic or nucleophilic substitution reactions, particularly at reactive sites in the thiadiazole and quinoline rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, KMnO4, etc.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Various halides and nucleophiles depending on the required product.

Major Products Formed

  • Oxidation: : Oxidized quinoline derivatives, sulfoxides, or sulfones.

  • Reduction: : Reduced amines or alcohols.

  • Substitution: : Substituted quinoline or thiadiazole derivatives.

Scientific Research Applications

Biology: Investigated for its potential as a therapeutic agent due to its pharmacophoric groups.

Medicine: Explored in medicinal chemistry for its potential anticancer, antimicrobial, or antiviral properties.

Mechanism of Action

Mechanism: The compound exerts its effects by interacting with specific molecular targets. Its quinoline moiety can intercalate with DNA, while the thiadiazole ring may inhibit specific enzymes.

Molecular Targets and Pathways

  • DNA: : Potential for DNA intercalation.

  • Enzymes: : Possible inhibition of enzymes like kinases or oxidoreductases.

Comparison with Similar Compounds

Comparison with Other Compounds: N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of moieties.

List of Similar Compounds

  • Quinoline Derivatives: : Such as quinine and chloroquine.

  • Thiadiazole Compounds: : Like sulfathiazole.

  • Furan-2-carboxamide: : Including related heterocyclic compounds with biological activity.

This compound stands out due to its multifunctional structure and potential for a wide range of scientific research applications.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c23-15(22-9-3-6-12-5-1-2-7-13(12)22)11-26-18-21-20-17(27-18)19-16(24)14-8-4-10-25-14/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTIXCPTXVCHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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